An In-depth Technical Guide to the Molecular Structure and Conformation of n-Methyl-3-(thiophen-3-yl)propan-1-amine
An In-depth Technical Guide to the Molecular Structure and Conformation of n-Methyl-3-(thiophen-3-yl)propan-1-amine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
n-Methyl-3-(thiophen-3-yl)propan-1-amine is a molecule of interest in medicinal chemistry, sharing structural motifs with pharmacologically active compounds. A thorough understanding of its three-dimensional structure and conformational dynamics is paramount for elucidating its structure-activity relationships (SAR) and potential interactions with biological targets. This guide provides a comprehensive analysis of the molecule's structural features and outlines a robust, multi-faceted approach to determining its conformational landscape. We will delve into the theoretical underpinnings of its conformational preferences, detail advanced experimental protocols for its characterization, and present a computational workflow for in-silico analysis.
Introduction: The Significance of Molecular Conformation in Drug Discovery
The biological activity of a small molecule is intrinsically linked to its three-dimensional shape and flexibility. The ensemble of conformations a molecule can adopt in solution dictates its ability to bind to a target receptor, influencing potency, selectivity, and pharmacokinetic properties. For n-Methyl-3-(thiophen-3-yl)propan-1-amine, a molecule possessing both a heterocyclic aromatic ring and a flexible alkylamine chain, the interplay of these structural elements gives rise to a complex conformational space. Understanding which conformations are energetically favorable is a critical step in rational drug design. Thiophene-containing compounds are prevalent in pharmaceuticals, valued for their bioisosteric relationship with phenyl rings and their unique electronic properties.[1] The flexible propan-1-amine chain, on the other hand, allows the molecule to adopt various spatial arrangements, which can be crucial for optimal target engagement.
Deconstructing the Molecular Structure
The structure of n-Methyl-3-(thiophen-3-yl)propan-1-amine can be broken down into three key fragments: the thiophen-3-yl ring, the propyl linker, and the N-methylamino group. The conformational freedom of the entire molecule is primarily determined by the rotation around the single bonds connecting these fragments.
Key Structural Features:
-
Thiophen-3-yl Ring: A five-membered aromatic heterocycle containing a sulfur atom. The substitution at the 3-position influences the electronic distribution and steric profile of the ring. The thiophene ring itself is planar.[2]
-
Propyl Linker: A three-carbon chain that provides significant conformational flexibility.
-
N-Methylamino Group: A terminal secondary amine which can act as a hydrogen bond donor and acceptor, and is typically protonated at physiological pH.
The primary degrees of freedom that define the molecule's conformation are the torsional angles (dihedrals) around the C-C single bonds of the propyl chain and the C-C bond connecting the thiophene ring to the chain.
Defining the Conformational Landscape
The overall shape of n-Methyl-3-(thiophen-3-yl)propan-1-amine is dictated by the rotation around three key bonds, labeled here as τ1, τ2, and τ3.
Figure 1: Key rotatable bonds in n-Methyl-3-(thiophen-3-yl)propan-1-amine.
-
τ1 (Thiophene-Cα): Rotation around this bond determines the orientation of the propyl chain relative to the thiophene ring. Studies on similar biaryl systems, like 2,2'-bithiophene, show that there are typically two low-energy conformations: a planar syn and a planar anti conformation, with a rotational barrier between them.[3]
-
τ2 (Cα-Cβ): Rotation around this bond will likely lead to gauche and anti (trans) conformations, similar to what is observed in simple alkanes like butane.
-
τ3 (Cβ-Cγ): Rotation here also results in gauche and anti conformers, influencing the position of the terminal N-methylamino group.
The combination of these rotations gives rise to a complex potential energy surface with multiple local minima, each corresponding to a distinct conformer. The relative populations of these conformers at equilibrium are determined by their free energy differences.
Methodologies for Conformational Analysis
A comprehensive understanding of the conformational preferences of n-Methyl-3-(thiophen-3-yl)propan-1-amine requires a synergistic approach, combining computational modeling with experimental validation.
Computational Modeling: An In-Silico Approach
Computational chemistry offers powerful tools to explore the conformational space of flexible molecules and predict the relative energies of different conformers.[4][5][6]
Workflow for Computational Conformational Analysis:
Figure 2: A typical workflow for the computational analysis of molecular conformation.
Step-by-Step Protocol:
-
Initial Structure Generation: A 2D representation of n-Methyl-3-(thiophen-3-yl)propan-1-amine is converted into an initial 3D structure.
-
Conformational Search: A systematic or stochastic search is performed to explore the potential energy surface.
-
Systematic Search: Involves rotating each defined dihedral angle (τ1, τ2, τ3) by a fixed increment (e.g., 30°). This method is thorough for molecules with a small number of rotatable bonds.
-
Molecular Dynamics (MD) Simulation: The molecule is simulated in a solvent box at a given temperature, allowing it to dynamically explore different conformations over time.[7] This approach is beneficial for sampling a wider range of the conformational space.
-
-
Clustering and Optimization: The generated conformers are grouped based on structural similarity (e.g., RMSD), and a representative structure from each cluster is selected. These representative structures are then optimized using quantum mechanical methods, such as Density Functional Theory (DFT), to find the nearest local energy minimum.
-
Energy Refinement: Single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate relative energies.
-
Thermochemical Analysis: Vibrational frequency calculations are performed to confirm that each optimized structure is a true minimum (no imaginary frequencies) and to calculate thermodynamic properties like Gibbs free energy.
-
Boltzmann Distribution: The relative populations of the conformers at a given temperature are calculated based on their Gibbs free energies using the Boltzmann distribution.
Experimental Validation: Spectroscopic Techniques
Experimental data is crucial for validating and refining computational models. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for studying the conformation of molecules in solution.[8]
3.2.1. NMR Spectroscopy
For a flexible molecule like n-Methyl-3-(thiophen-3-yl)propan-1-amine, conformational exchange is typically fast on the NMR timescale. Therefore, the observed NMR spectrum is a population-weighted average of the spectra of all contributing conformers.[9]
Key NMR Parameters for Conformational Analysis:
| NMR Parameter | Information Provided |
| Chemical Shifts (δ) | Sensitive to the local electronic environment, which is influenced by conformation. |
| ³J-Coupling Constants | The magnitude of the coupling constant between vicinal protons (protons on adjacent carbons) is related to the dihedral angle between them via the Karplus equation. This is particularly useful for analyzing the conformation of the propyl chain. |
| Nuclear Overhauser Effect (NOE) | Provides information about through-space proximity between protons. Strong NOEs are observed between protons that are close in space (< 5 Å), which can help to define the overall molecular fold. |
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve a high-purity sample of n-Methyl-3-(thiophen-3-yl)propan-1-amine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D ¹H NMR Acquisition: Acquire a standard high-resolution ¹H NMR spectrum to identify all proton resonances.
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To establish proton-proton connectivity through bonds.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations.
-
-
Data Analysis:
-
Measure ³J-coupling constants from the high-resolution 1D ¹H spectrum.
-
Integrate cross-peaks in the NOESY/ROESY spectrum to obtain distance restraints.
-
Compare the experimentally measured parameters with those predicted from the computational models for each conformer. The best fit between experimental and a Boltzmann-weighted average of calculated parameters provides the most likely conformational ensemble in solution.[10]
-
3.2.2. Other Spectroscopic Techniques
-
Infrared (IR) Spectroscopy: While less detailed than NMR, certain vibrational modes, particularly N-H stretching in the amine, can be sensitive to the conformational environment and hydrogen bonding.[11]
Predicted Conformational Preferences
Based on studies of analogous molecules, we can predict some general conformational preferences for n-Methyl-3-(thiophen-3-yl)propan-1-amine.
-
Propylamine Fragment: Studies on n-propylamine have identified multiple stable conformers with small energy differences, arising from rotations around the C-C bonds.[12][13] We can expect a similar distribution of gauche and anti conformers for the propyl chain in the target molecule.
-
Thiophene-Alkyl Interaction: The rotation of the propyl chain relative to the thiophene ring (τ1) is likely to have a relatively low energy barrier. The planarity of the thiophene ring may favor extended conformations of the attached chain to minimize steric hindrance.
Quantitative Data from Analogous Systems:
While specific data for n-Methyl-3-(thiophen-3-yl)propan-1-amine is not available, the following table presents typical energy barriers for related fragments, which inform our understanding of its likely dynamics.
| Rotational Barrier | System | Approximate Energy Barrier (kcal/mol) |
| C-C single bond (gauche-anti) | n-butane | 3.4 |
| Thiophene-Thiophene C-C bond | 2,2'-bithiophene | ~2 |
| Thiophene-Furan C-C bond | 2-(2-thienyl)furan | ~3 |
Data sourced from general organic chemistry principles and computational studies on thiophene oligomers.[3]
Conclusion
The conformational analysis of n-Methyl-3-(thiophen-3-yl)propan-1-amine is a critical exercise for any research or development program involving this molecule. While direct experimental data is currently lacking in the public domain, a powerful and reliable understanding of its conformational landscape can be achieved through the integrated computational and experimental workflow detailed in this guide. By combining the predictive power of molecular dynamics and quantum mechanics with the empirical validation of NMR spectroscopy, researchers can build a robust 3D model of the molecule's behavior in solution. This knowledge is indispensable for understanding its biological activity and for guiding the design of future analogs with improved properties.
References
-
Maris, A., Evangelisti, L., & Caminati, W. (2020). Rich Collection of n-Propylamine and Isopropylamine Conformers: Rotational Fingerprints and State-of-the-Art Quantum Chemical Investigation. The Journal of Physical Chemistry A, 124(5), 881-888. [Link]
-
Melosso, M., Melli, M., & Puzzarini, C. (2020). Rich Collection of n-Propylamine and Isopropylamine Conformers: Rotational Fingerprints and State-of-the-Art Quantum Chemical Investigation. The Journal of Physical Chemistry A, 124(5), 881-888. [Link]
-
Kolossváry, I., & Guida, W. C. (1996). Low Mode Search. An Efficient, Automated Computational Method for Conformational Analysis. Journal of the American Chemical Society, 118(21), 5011-5019. [Link]
-
MDPI. (2019). Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3 J-Couplings and NOE Distances. [Link]
-
Ferreira, M. J., et al. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education, 98(7), 2396-2403. [Link]
-
de Souza, A. S., et al. (2020). ConfID: an analytical method for conformational characterization of small molecules using molecular dynamics trajectories. Bioinformatics, 36(11), 3603-3605. [Link]
-
Foord, E. K. (1996). The conformational analysis of small, flexible molcules using NMR of liquid crystalline solutions. University of Southampton, Doctoral Thesis. [Link]
-
Computational Chemistry Online. (n.d.). Conformational Sampling. [Link]
-
Recent, N. (n.d.). NMR free ligand conformations and atomic resolution dynamics. [Link]
-
Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. [Link]
-
Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. [Link]
-
Valdés-Jiménez, A., et al. (2021). Computational Investigation of the Thermochemistry of the CO2 Capture Reaction by Ethylamine, Propylamine, and Butylamine in Aqueous Solution Considering the Full Conformational Space via Boltzmann Statistics. The Journal of Physical Chemistry A, 125(44), 9636-9649. [Link]
- Google. (n.d.). (3S)-N-METHYL-3-(NAPHTHALEN-1-YLOXY)-3-(THIOPHEN-3-YL)PROPAN-1-AMINE.
-
Xia, Q., et al. (2025). Assessing small molecule conformational sampling methods in molecular docking. Journal of Computational Chemistry, 46(1). [Link]
-
Chemistry LibreTexts. (2021). 10.9: Spectroscopy of Amines. [Link]
-
MDPI. (2023). Barrier to Methyl Internal Rotation and Equilibrium Structure of 2-Methylthiophene Determined by Microwave Spectroscopy. [Link]
-
ACS Publications. (1998). Rotational Isomerization Barriers of Thiophene Oligomers in the Ground and First Excited Electronic States. A 1H NMR and Fluorescence Lifetime Investigation. [Link]
-
PubChem. (n.d.). (s)-n-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine hydrochloride. [Link]
-
ACS Publications. (2021). Torsional Profiles of Thiophene and Furan Oligomers: Probing the Effects of Heterogeneity and Chain Length. [Link]
-
PubChem. (n.d.). n-Methyl-3-(thiophen-3-yl)propan-1-amine. [Link]
-
Stanton, J. F., et al. (2021). Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom. The Journal of Chemical Physics, 154(11), 114304. [Link]
-
ResearchGate. (2023). Barrier to Methyl Internal Rotation and Equilibrium Structure of 2-Methylthiophene Determined by Microwave Spectroscopy. [Link]
-
Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting. [Link]
-
Protein Data Bank Japan. (2020). Chemie - 29E - (3S)-N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine. [Link]
-
Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. dasher.wustl.edu [dasher.wustl.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. calcus.cloud [calcus.cloud]
- 7. academic.oup.com [academic.oup.com]
- 8. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. mr.copernicus.org [mr.copernicus.org]
- 10. auremn.org.br [auremn.org.br]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. Rich Collection of n-Propylamine and Isopropylamine Conformers: Rotational Fingerprints and State-of-the-Art Quantum Chemical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
(Note: Image is a placeholder for the chemical reaction scheme.)